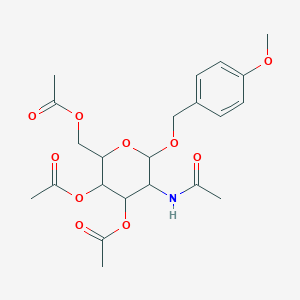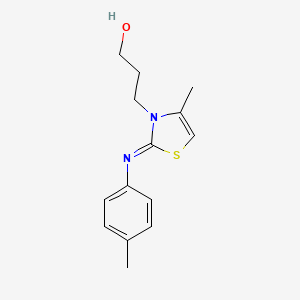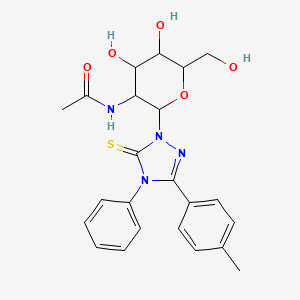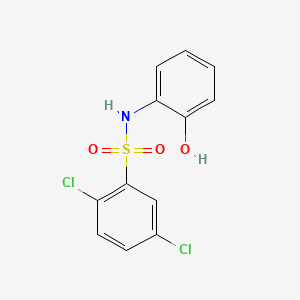![molecular formula C22H18ClN3O2 B2982572 3-(4-chlorobenzyl)-1-(3-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923257-23-2](/img/structure/B2982572.png)
3-(4-chlorobenzyl)-1-(3-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido[3,2-d]pyrimidines are an emerging scaffold in medicinal chemistry with a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They have been used in the development of potential anticancer agents .
Synthesis Analysis
The synthesis of pyrido[3,2-d]pyrimidine derivatives often involves palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions . They can also be synthesized from thermal [3s,3s] sigmatropic rearrangement of certain uracils .Molecular Structure Analysis
The molecular structure of pyrido[3,2-d]pyrimidines is complex and can be modified to create a variety of derivatives with different properties .Chemical Reactions Analysis
The chemical reactions involving pyrido[3,2-d]pyrimidines are diverse and depend on the specific derivative and conditions . They can undergo various reactions such as sigmatropic rearrangements .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrido[3,2-d]pyrimidines can vary widely depending on the specific derivative. These properties can be influenced by factors such as the presence of different substituents and the overall molecular structure .Applications De Recherche Scientifique
Synthetic Chemistry Applications
Pyrido[3,2-d]pyrimidine derivatives are utilized in the synthesis of various heterocyclic compounds, demonstrating the unique reactivity of these structures in chemical transformations. For instance, one study reports on the regioselective synthesis of pyrimidine-annelated heterocycles, showcasing the versatility of pyrido[3,2-d]pyrimidine derivatives in constructing complex molecular frameworks (Majumdar et al., 2001). These synthetic routes are vital for developing novel compounds with potential applications in medicinal chemistry and material science.
Pharmacological Research
While specifically excluding information on drug use and side effects, it's worth mentioning that compounds with the pyrido[3,2-d]pyrimidine scaffold are frequently explored for their biological activities. For example, certain derivatives have been studied for their catalytic and antitumor activities, illustrating the potential of these compounds in therapeutic applications. One research highlighted the synthesis and structural characterization of pyrimidine derivatives coordination complexes, showing notable antitumor activity against specific cancer cell lines (Lu et al., 2015).
Mécanisme D'action
Target of Action
The primary targets of this compound are various kinases, including tyrosine kinase, extracellular regulated protein kinases, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in cell proliferation, growth, metabolism, motility, and apoptosis .
Mode of Action
The compound interacts with its targets by inhibiting their activity, which disrupts the signaling pathways they are involved in . This results in the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
The compound affects various biochemical pathways related to cell growth and survival. By inhibiting the activity of the aforementioned kinases, it disrupts the signaling pathways they are involved in, leading to the inhibition of cell proliferation and induction of apoptosis .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and induction of apoptosis . These effects are primarily due to the disruption of the signaling pathways involved in cell growth and survival .
Safety and Hazards
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-[(3-methylphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2/c1-15-4-2-5-17(12-15)14-25-19-6-3-11-24-20(19)21(27)26(22(25)28)13-16-7-9-18(23)10-8-16/h2-12H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYLWEMEQCRMIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(benzo[d][1,3]dioxol-5-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2982490.png)



![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[2-(triazol-2-yl)ethyl]azetidin-3-amine](/img/structure/B2982497.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2982499.png)
![(3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid](/img/structure/B2982500.png)




![5-Chloro-2-[1-(cyclohexylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2982505.png)


